molecular formula C21H22N2O4 B2686767 Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251596-07-2

Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2686767
M. Wt: 366.417
InChI Key: CIIKSDUTFMWKFF-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamino group attached to the 4-position and a carboxylate ester at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the ester could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent.

Scientific Research Applications

Synthesis and Chemical Transformations

  • One study discusses the phenolic oxidative coupling of a related ethyl tetrahydroisoquinoline carboxylate, leading to the synthesis of indenoisoquinoline and the exploration of its rearrangement under acidic conditions. This research provides insight into synthetic pathways and the structural elucidation of complex quinoline derivatives (Kametani et al., 1971).
  • Another paper outlines the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, emphasizing their potential as intermediates for the preparation of NMDA receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Ornstein et al., 1991).

Antimicrobial Applications

  • Research into new quinazolines, which are structurally similar to the compound , highlighted their potential as antimicrobial agents. The study focused on the synthesis of specific derivatives and their efficacy against various bacterial and fungal strains (Desai et al., 2007).

Synthetic Methodologies

  • The development of regioselective syntheses for Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate underlines the importance of such compounds in creating bioactive molecules (Atia et al., 2017).
  • A publication on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of protective groups in the synthesis of carboxylic acid derivatives, an area that could encompass compounds like Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate for further exploration (Yoo et al., 1990).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

CAS RN

1251596-07-2

Product Name

Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C21H22N2O4

Molecular Weight

366.417

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-9-5-6-11-16(14)26-3)15-10-7-8-13(2)18(15)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

CIIKSDUTFMWKFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

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